
(2-Bromoethyl)(triethenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromoethyl)(triethenyl)silane is an organosilicon compound characterized by the presence of a bromoethyl group and three ethylene groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromoethyl)(triethenyl)silane typically involves the reaction of triethenylsilane with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction. The process can be summarized as follows:
Triethenylsilane+2-Bromoethanol→this compound+By-products
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: (2-Bromoethyl)(triethenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrosilylation Reactions: The ethylene groups can participate in hydrosilylation reactions, where they react with alkenes or alkynes in the presence of a catalyst to form new carbon-silicon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions with a base to facilitate the substitution.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are commonly used to promote hydrosilylation reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Hydrosilylation Reactions: Products include silane derivatives with new carbon-silicon bonds.
科学的研究の応用
(2-Bromoethyl)(triethenyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
作用機序
The mechanism of action of (2-Bromoethyl)(triethenyl)silane involves the reactivity of the bromoethyl and ethylene groups. The bromoethyl group can undergo nucleophilic substitution, while the ethylene groups can participate in hydrosilylation reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions, leading to the formation of new chemical bonds and the desired products.
類似化合物との比較
Triethenylsilane: Similar in structure but lacks the bromoethyl group, making it less reactive in substitution reactions.
(2-Bromoethyl)trimethylsilane: Contains a bromoethyl group but has three methyl groups instead of ethylene groups, leading to different reactivity and applications.
Uniqueness: (2-Bromoethyl)(triethenyl)silane is unique due to the combination of the bromoethyl and ethylene groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo both substitution and hydrosilylation reactions makes it a valuable compound in organic synthesis and materials science.
特性
CAS番号 |
51664-51-8 |
|---|---|
分子式 |
C8H13BrSi |
分子量 |
217.18 g/mol |
IUPAC名 |
2-bromoethyl-tris(ethenyl)silane |
InChI |
InChI=1S/C8H13BrSi/c1-4-10(5-2,6-3)8-7-9/h4-6H,1-3,7-8H2 |
InChIキー |
PSPIGWSLGREJFN-UHFFFAOYSA-N |
正規SMILES |
C=C[Si](CCBr)(C=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


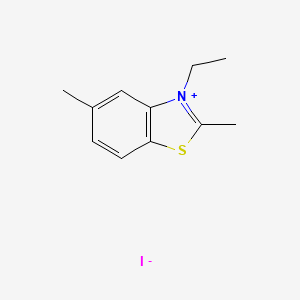
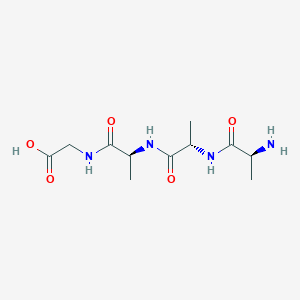
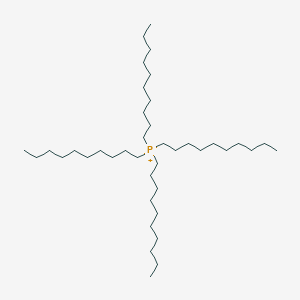
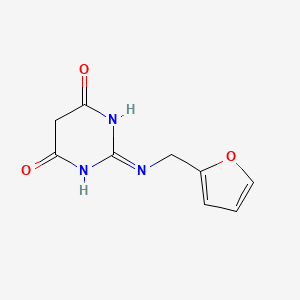
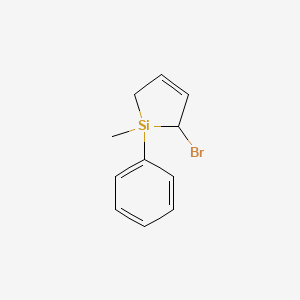
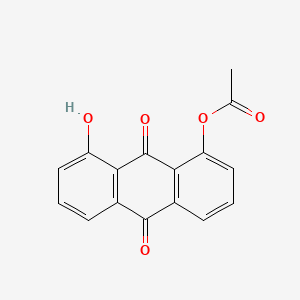

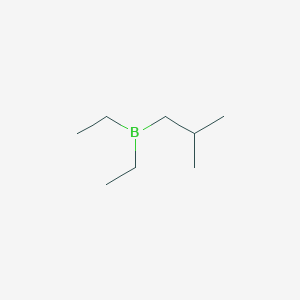


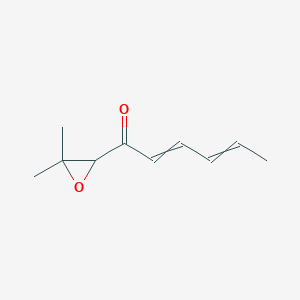
![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)
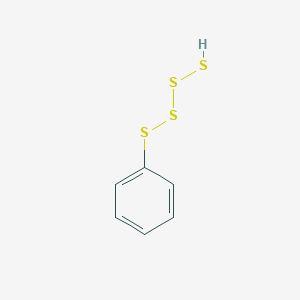
![1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one](/img/structure/B14656242.png)
